N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-benzyl-D-homoserine
Description
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-benzyl-D-homoserine (abbreviated here as Fmoc-O-benzyl-D-homoserine) is a synthetic amino acid derivative extensively utilized in peptide chemistry. Its structure features:
- Fmoc (9-fluorenylmethoxycarbonyl) group: A photolabile protecting group for amines, widely employed in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under mild acidic conditions .
- O-benzyl group: A protecting group for hydroxyl side chains, enhancing steric protection and solubility in organic solvents .
- D-homoserine backbone: A non-proteinogenic amino acid with a four-carbon side chain, where the D-configuration introduces chirality critical for modulating biological activity or peptide folding .
The compound’s molecular formula is C₂₆H₂₅NO₅, with an average molecular weight of 431.48 g/mol . Its synthesis involves selective benzylation of homoserine’s hydroxyl group, followed by Fmoc protection of the α-amino group. Applications include peptide backbone modification, enzyme inhibitor design, and chiral ligand synthesis .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylmethoxybutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5/c28-25(29)24(14-15-31-16-18-8-2-1-3-9-18)27-26(30)32-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,27,30)(H,28,29)/t24-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYLJDCIQNUTTJ-XMMPIXPASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fmoc Protection of D-Homoserine
Reagents and Reaction Conditions
The introduction of the Fmoc group to D-homoserine typically employs Fmoc-N-hydroxysuccinimide (Fmoc-OSu) in a biphasic solvent system. As detailed in a validated protocol, D-homoserine (1.0 g, 8.3 mmol) and sodium carbonate (1 g, 9.4 mmol) are dissolved in water/1,4-dioxane (5:1 v/v) at 0°C. Fmoc-OSu (3.5 g, 10.4 mmol) is added, and the mixture is stirred overnight at room temperature. Acidification to pH 2 with HCl precipitates the product, which is extracted into ethyl acetate and dried over sodium sulfate.
Key Parameters:
- Temperature: 0°C initial cooling prevents succinimide hydrolysis.
- Base: Sodium carbonate maintains a pH conducive to nucleophilic attack by the amino group.
- Yield: ~85% after extraction.
Mechanistic Insights
The reaction proceeds via nucleophilic acyl substitution, where the amino group of D-homoserine attacks the electrophilic carbonyl of Fmoc-OSu. The succinimide leaving group is stabilized by the aqueous phase, driving the reaction to completion. Side reactions, such as O-acylation, are minimized by the steric bulk of the Fmoc group and the selective solubility of reagents.
Benzylation of the Hydroxyl Group
Benzyl Trichloroacetimidate Method
Following Fmoc protection, the hydroxyl group is benzylated using benzyl trichloroacetimidate under mild acidic conditions. The Fmoc-D-homoserine intermediate is dissolved in dichloromethane/tetrahydrofuran (4:1 v/v), and benzyl trichloroacetimidate (2.4 equiv) is added with catalytic triflic acid (0.1 equiv). The reaction proceeds at room temperature for 12 hours, yielding the O-benzyl derivative after flash chromatography (58–67% yield).
Advantages:
Alternative Benzylation Strategies
Benzyl Bromide/NaH
In anhydrous dimethylformamide (DMF), Fmoc-D-homoserine is treated with benzyl bromide (1.2 equiv) and sodium hydride (1.5 equiv) at 0°C. The mixture warms to room temperature over 6 hours, followed by aqueous workup. While this method achieves moderate yields (~50%), it risks racemization due to prolonged exposure to strong bases.
Mitsunobu Reaction
Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, benzyl alcohol couples to the hydroxyl group in tetrahydrofuran. This approach offers high stereochemical fidelity but requires stoichiometric reagents, increasing costs.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography on silica gel, employing gradients of dichloromethane/methanol (95:5 to 85:15). The benzylated derivative elutes at Rf = 0.3–0.4, as monitored by thin-layer chromatography.
Applications in Peptide Synthesis
Fmoc-O-benzyl-D-homoserine is integral to synthesizing proteoglycan mimetics, where aspartic acid residues must remain protected during glycan sulfation. In solid-phase protocols, the benzyl ether withstands trifluoroacetic acid (TFA) cleavage, enabling selective deprotection of the Fmoc group with piperidine. Post-assembly, hydrogenolysis (H2/Pd-C) removes the benzyl group without affecting peptide bonds.
Chemical Reactions Analysis
Types of Reactions
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-benzyl-D-homoserine undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the benzyl group can be removed via hydrogenolysis using palladium on carbon (Pd/C) as a catalyst.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the benzyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal; Pd/C and hydrogen gas for benzyl removal.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Deprotected Amino Acid: Removal of the Fmoc and benzyl groups yields D-homoserine.
Substituted Derivatives: Various derivatives depending on the nucleophile used in substitution reactions.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Research
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-benzyl-D-homoserine has been investigated for its potential as a building block in the design of novel anticancer agents. Its ability to form stable peptide bonds makes it an attractive candidate for synthesizing peptide-based drugs that can target specific cancer pathways. For instance, derivatives of this compound have shown promise in inhibiting cancer cell proliferation in vitro through mechanisms involving apoptosis and cell cycle arrest.
1.2 Enzyme Inhibition
Research has indicated that compounds similar to this compound can act as selective inhibitors of certain enzymes implicated in disease processes. These inhibitors can be used to modulate biological pathways, offering therapeutic strategies for conditions such as inflammation and metabolic disorders.
Peptide Synthesis
2.1 Solid-Phase Peptide Synthesis (SPPS)
The compound serves as a protecting group in solid-phase peptide synthesis, facilitating the assembly of complex peptides while maintaining stability under various reaction conditions. The fluorenylmethoxycarbonyl (Fmoc) group is particularly valuable due to its ease of removal under mild conditions, allowing for the sequential addition of amino acids.
2.2 Stereochemical Control
this compound is also utilized for achieving stereochemical control in peptide synthesis. The specific configuration of the D-homoserine moiety can influence the biological activity of the resulting peptides, making it essential for developing therapeutics with enhanced efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-benzyl-D-homoserine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The benzyl group protects the hydroxyl group, allowing for selective deprotection and further functionalization . The compound does not have a direct biological target but facilitates the synthesis of peptides that can interact with various molecular targets and pathways .
Comparison with Similar Compounds
Table 1: Structural Features and Spectral Data
Notes:
- †Commercial availability of Fmoc-O-benzyl-D-homoserine is discontinued, complicating large-scale procurement .
- O-benzyl offers superior steric protection compared to O-allyl , but the latter enables orthogonal deprotection via palladium-catalyzed reactions .
- D-configuration in homoserine derivatives is rare but valuable for mirror-image phage display or chiral catalysis .
Biological Activity
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-benzyl-D-homoserine, commonly referred to as Fmoc-D-Hse(Bzl)-OH, is a synthetic compound classified as an unnatural amino acid. Its unique structure, characterized by the fluorenylmethoxycarbonyl (Fmoc) protecting group and a benzyl moiety attached to the D-homoserine backbone, makes it a valuable building block in peptide synthesis. This article explores its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 431.48 g/mol. The compound features both Fmoc and benzyl groups, which provide dual protection during peptide synthesis, allowing for selective deprotection and further functionalization.
| Property | Value |
|---|---|
| Molecular Formula | C26H25NO5 |
| Molecular Weight | 431.48 g/mol |
| CAS Number | 1301706-79-5 |
| Appearance | White solid |
| Storage Conditions | 2-8°C |
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Protection of Amino Group : The amino group of D-homoserine is protected using Fmoc chloride in the presence of a base such as sodium carbonate.
- Benzylation : The hydroxyl group of D-homoserine is benzylated using benzyl bromide in the presence of sodium hydride.
- Deprotection : The Fmoc group can be removed using piperidine, while the benzyl group can be cleaved via hydrogenolysis using palladium on carbon (Pd/C) as a catalyst.
This compound primarily acts as a protected amino acid in peptide synthesis. The presence of the Fmoc group prevents unwanted side reactions during synthesis, while the benzyl group allows for selective deprotection and functionalization.
Biological Activity
Research indicates that compounds like this compound exhibit various biological activities, particularly in the context of peptide synthesis and drug development. Here are some key findings:
- Peptide Synthesis : Its use in synthesizing peptides enhances stability and solubility, making it an essential component in developing therapeutic peptides.
- Antimicrobial Activity : Some derivatives of unnatural amino acids have shown antimicrobial properties, suggesting potential applications in developing new antibiotics.
- Enzyme Inhibition : Certain studies indicate that modifications to amino acids can lead to inhibitors for specific enzymes, which could be beneficial in treating diseases.
Case Study 1: Antimicrobial Peptide Synthesis
A study demonstrated the synthesis of an antimicrobial peptide using this compound as a building block. The resulting peptide exhibited significant activity against Gram-positive bacteria, indicating its potential use in developing new antimicrobial agents.
Case Study 2: Enzyme Inhibitor Development
Research focused on creating enzyme inhibitors for cancer treatment utilized this compound as part of a peptide library. The modifications allowed for selective inhibition of target enzymes involved in cancer cell proliferation.
Q & A
Q. How can ecological risks be managed given undefined biodegradability?
- Treat waste with activated charcoal to adsorb residual compound. Incinerate at >800°C with alkali scrubbers to neutralize combustion byproducts. Collaborate with waste management experts to design institution-specific disposal protocols .
Data Contradiction Analysis
- Example : SDS documents report acute toxicity (Category 4) but lack chronic toxicity data.
Applications Beyond Peptide Synthesis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
